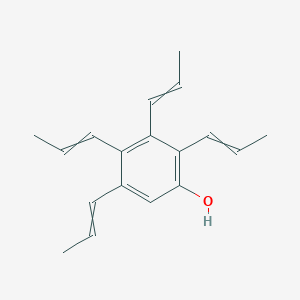

2,3,4,5-Tetra(prop-1-en-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55056-75-2 |

|---|---|

Molecular Formula |

C18H22O |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

2,3,4,5-tetrakis(prop-1-enyl)phenol |

InChI |

InChI=1S/C18H22O/c1-5-9-14-13-18(19)17(12-8-4)16(11-7-3)15(14)10-6-2/h5-13,19H,1-4H3 |

InChI Key |

JJXRKEOKUKFCOO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1C=CC)C=CC)C=CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4,5 Tetra Prop 1 En 1 Yl Phenol Analogues

Ring-Closing Olefin Metathesis (RCM) Approaches for Phenol (B47542) Ring Formation

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, and its application has been extended to the synthesis of aromatic phenol rings from acyclic precursors. acs.orgwikipedia.org This approach typically involves the cyclization of a polyunsaturated substrate, followed by an isomerization or tautomerization event to achieve aromatization. nih.govnih.gov

Ruthenium-Catalyzed RCM in the Synthesis of Phenol Derivatives

The development of well-defined ruthenium catalysts, particularly those pioneered by Grubbs, has been instrumental in the advancement of RCM-based phenol syntheses. acs.org These catalysts exhibit high functional group tolerance, allowing for their use with substrates containing carbonyl and hydroxyl moieties, which are essential for the formation of the phenol ring. acs.orgnih.gov A common strategy involves the RCM of acyclic trienone precursors. For instance, 1,4,7-trien-3-ones can undergo RCM to form a six-membered ring, which then tautomerizes to the corresponding phenol. acs.orgorganic-chemistry.org

The choice of catalyst can significantly impact the reaction efficiency. Studies have shown that second-generation Grubbs catalysts often provide higher yields and faster reaction times compared to their first-generation counterparts for this transformation. organic-chemistry.org

Table 1: Ruthenium-Catalyzed RCM for the Synthesis of Phenol Derivatives organic-chemistry.org

| Entry | Substrate (Trienone) | Catalyst (mol%) | Solvent | Time (h) | Product (Phenol) | Yield (%) |

| 1 | 1,4,7-trien-3-one | Grubbs' 1st Gen (5) | CH2Cl2 | 12 | 2-Methylphenol | 45 |

| 2 | 1,4,7-trien-3-one | Grubbs' 2nd Gen (5) | CH2Cl2 | 1 | 2-Methylphenol | 98 |

| 3 | 2-Phenyl-1,4,7-trien-3-one | Grubbs' 2nd Gen (5) | CH2Cl2 | 1 | 2-Phenylphenol | 90 |

This table is generated based on data presented in the referenced study.

Tandem Olefin Metathesis Strategies for Polysubstituted Phenols

Tandem processes that combine RCM with other transformations in a single pot offer an efficient route to complex polysubstituted phenols. nih.gov One such strategy involves a sequence of RCM followed by an isomerization of the resulting cyclohexadienone intermediate. nih.gov The initial RCM of a 4-methylene-1,7-octadien-3-one yields a 6-methylene-2-cyclohexenone. Subsequent isomerization of the exocyclic double bond to an endocyclic position leads to the formation of the aromatic phenol ring. nih.gov

Regioselectivity and Stereochemical Control in Metathesis-Derived Phenols

The substitution pattern of the final phenol product is determined by the structure of the acyclic precursor and the regioselectivity of the RCM reaction. The formation of the phenol ring via RCM of trienones is inherently regioselective, as the cyclization is directed by the position of the carbonyl group. acs.orgnih.gov

While the RCM-aromatization strategy itself does not typically involve the creation of stereocenters on the aromatic ring, the synthesis of the acyclic precursors can involve stereoselective steps. The stereochemistry of the double bonds in the final product, such as the (E/Z)-configuration of the prop-1-en-1-yl groups in analogues of the title compound, can be influenced by the metathesis catalyst and reaction conditions. Although achieving high E/Z selectivity in RCM can be challenging, recent developments in catalyst design are providing solutions for stereoretentive olefin metathesis. thieme-connect.de The regioselectivity of phenol functionalization in subsequent reactions is governed by the electronic properties of the substituents already present on the ring. researchgate.net

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis provides powerful and versatile methods for the construction of polysubstituted phenol rings through cross-coupling and annulation reactions. These strategies often offer high levels of regiocontrol and can be adapted to generate a wide array of phenol analogues.

Palladium-Catalyzed Enyne-Diyne [4+2] Cross-Benzannulation for Polysubstituted Phenols

An efficient method for the synthesis of polysubstituted phenols involves a palladium-catalyzed [4+2] cross-benzannulation of conjugated enynes with diynes. nih.gov This reaction proceeds in a regiospecific manner to afford the corresponding polysubstituted benzene (B151609) derivatives, which can then be deprotected to yield the target phenols. nih.gov The use of a palladium(0) catalyst facilitates the cycloaddition, and the reaction has been shown to be applicable to a one-pot methodology for the direct synthesis of phenols. nih.gov

The regiochemistry of the benzannulation is highly controlled, leading to specific substitution patterns on the resulting aromatic ring. nih.gov This method is particularly useful for constructing benzene rings with multiple alkyl, aryl, or silyl (B83357) substituents. nih.gov

Table 2: Palladium-Catalyzed Enyne-Diyne [4+2] Cross-Benzannulation nih.gov

| Enyne | Diyne | Catalyst System | Solvent | Product (Phenol Derivative) | Overall Yield (%) |

| (E)-4-phenyl-3-buten-1-yne | 1,4-bis(trimethylsilyl)-1,3-butadiyne | Pd(PPh3)4 | Toluene | 4-Phenyl-2,5-bis(trimethylsilyl)phenol | 75 |

| (E)-1-phenyl-1-en-3-yne | 1,4-diphenyl-1,3-butadiyne | Pd2(dba)3, P(o-tol)3 | THF | 2,4,5-Triphenylphenol | 82 |

This table is illustrative and based on findings from the referenced study.

Rhodium(III)-Catalyzed C-H/Diazo Coupling and Tandem Annulation for Phenol Synthesis

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of polysubstituted phenols. One such approach involves the coupling of 3-oxopent-4-enenitriles with diazo compounds. nih.gov The reaction proceeds through a sequence of C-H activation, carbene insertion, and tandem annulation to construct the phenol ring in good yields. nih.gov

This methodology offers an alternative route to diverse phenolic structures and benefits from the ability of rhodium catalysts to mediate C-H functionalization under relatively mild conditions. The reaction mechanism allows for the formation of multiple C-C bonds and one C-O bond in a single synthetic operation.

Dehydrative C-H Alkenylation and Alkylation of Phenols with Alcohols

A significant advancement in the synthesis of substituted phenols involves the direct use of alcohols as alkylating or alkenylating agents through dehydrative C-H functionalization. This approach is environmentally benign as it generates water as the primary byproduct. acs.orgnih.gov

A well-defined cationic ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been identified as an exceptionally selective catalyst for this transformation. acs.orgnih.gov This catalytic system facilitates the ortho-alkylation and alkenylation of phenols with a broad range of primary and secondary alcohols. organic-chemistry.orgresearchgate.net The reaction exhibits high regioselectivity for the ortho position and tolerates various functional groups, including carbonyls and amines, thus avoiding the need for protecting groups. acs.orgresearchgate.net

The proposed mechanism suggests that the reaction proceeds via an ortho-metalated ruthenium species. researchgate.net Kinetic studies, including a Hammett plot analysis of meta-substituted phenols, yielded a negative ρ value of -1.6 ± 0.2, indicating that electron-donating groups on the phenol enhance the reaction rate. acs.org This supports a mechanism where the C-C bond formation is the rate-limiting step. organic-chemistry.org

When 1,2-diols are used as the alcohol component, the reaction proceeds through a dehydrative C-H alkenylation followed by an annulation reaction to efficiently produce benzofuran (B130515) derivatives. nih.govorganic-chemistry.orgresearchgate.net This method provides an expedient route to a diverse library of substituted phenols and benzofurans from readily available starting materials. acs.org

Table 1: Ruthenium-Catalyzed Dehydrative C-H Functionalization of Phenols

| Phenol Reactant | Alcohol Reactant | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Phenol | Primary/Secondary Alcohol | ortho-Alkylphenol | Cationic Ru-H complex | High regioselectivity, broad substrate scope, water as byproduct. acs.orgorganic-chemistry.orgresearchgate.net |

| Phenol | 1,2-Diol | Benzofuran | Cationic Ru-H complex | Dehydrative alkenylation and annulation. nih.govorganic-chemistry.orgresearchgate.net |

| m-Substituted Phenol | 1-Phenylethanol | ortho-Alkylphenol | Cationic Ru-H complex | Electron-donating groups enhance reactivity (ρ = -1.6 ± 0.2). acs.org |

Directed C-H Functionalization Strategies for Alkenyl Phenols

Directing group strategies have become a powerful tool for achieving high chemo- and regioselectivity in the C-H functionalization of phenols. mdpi.com While many methods involve modifying the phenolic hydroxyl group to install a directing group, recent advancements have focused on utilizing the inherent directing ability of the free hydroxyl group. mdpi.comnih.gov

Palladium(II)-catalyzed ortho-alkenylation of unprotected phenols represents a significant breakthrough in this area. nih.gov This methodology uses the phenolic hydroxyl group as an internal directing group, enabling highly site-selective C-H bond activation and subsequent alkenylation at the ortho position. nih.gov The reaction proceeds under relatively mild conditions (60 °C) and demonstrates a broad substrate scope, providing access to the corresponding ortho-alkenyl phenols in moderate to excellent yields. nih.gov

Furthermore, the combination of ruthenium catalysis with photoredox catalysis has enabled the ortho-olefination of o-(2-pyridyl)phenols. nih.gov In this dual catalytic system, visible light facilitates the regeneration of the active ruthenium catalyst through a photoredox-catalyzed oxidative process, leading to the formation of diverse phenol ethers in good yields. nih.gov

Cycloaddition-Based Synthetic Routes to Polysubstituted Phenols

Cycloaddition reactions offer a powerful and convergent approach to constructing highly substituted aromatic rings, including complex phenol derivatives.

Diels-Alder Cycloaddition with Chemo- and Regioselective Extrusion

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. When applied to the synthesis of polysubstituted phenols, this strategy often involves a subsequent extrusion step to generate the aromatic system. By carefully selecting the diene and dienophile, a high degree of control over the substitution pattern of the resulting phenol can be achieved. The thermal decomposition of certain 1,2-disubstituted arene compounds in the presence of a conjugated diene can generate a benzyne (B1209423) intermediate, which then undergoes a [4+2] cycloaddition to form a bicyclic adduct. This adduct can then be further manipulated to yield the desired polysubstituted phenol.

Nucleophilic Aromatic Substitution (SNAr) Followed by Diels-Alder Cycloaddition

Nucleophilic aromatic substitution (SNAr) provides a route to functionalize aromatic rings that are electron-deficient. masterorganicchemistry.comyoutube.com This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before a leaving group is displaced. wikipedia.orgnumberanalytics.comlibretexts.org The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comwikipedia.org

A powerful strategy for the synthesis of complex phenols involves a sequence of SNAr followed by a Diels-Alder reaction. In this approach, an SNAr reaction is first used to introduce a substituent that can subsequently act as a diene or dienophile in a Diels-Alder cycloaddition. This combination of reactions allows for the construction of intricate substitution patterns on the phenolic ring. The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Emerging Synthetic Pathways for Complex Phenols

The development of novel catalytic systems continues to expand the toolkit for synthesizing complex phenolic structures from readily available starting materials.

Palladium-Catalyzed Hydroxylation of Aryl Halides via Hydroxide (B78521) Surrogates

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. A significant recent development is the direct hydroxylation of aryl and heteroaryl halides to form phenols. nih.gov This transformation represents a more direct and atom-economical alternative to traditional methods like the Sandmeyer reaction or the oxidation of organoboron compounds. nih.govorganic-chemistry.org

One successful approach employs a palladium catalyst based on the bulky biarylphosphine ligand, tBuBrettPhos, and its corresponding palladacycle precatalyst. nih.govacs.orgmit.edu This catalytic system effectively couples a variety of (hetero)aryl halides with potassium hydroxide or cesium hydroxide to produce phenols and hydroxylated heteroarenes in high yields. nih.govacs.org

An alternative and highly efficient method utilizes boric acid (B(OH)₃) as a hydroxide surrogate in the palladium-catalyzed conversion of (hetero)aryl halides to phenols. organic-chemistry.orgnih.gov This process proceeds under mild conditions and demonstrates remarkable functional group tolerance, even with base-sensitive substituents and complex pharmaceutical molecules. nih.gov The use of boric acid is advantageous due to its stability, low cost, and non-toxic nature. organic-chemistry.org The optimization of this reaction has identified t-BuBrettPhos as the most effective ligand and N-methyl-2-pyrrolidone (NMP) as the preferred solvent. organic-chemistry.org

Table 2: Palladium-Catalyzed Hydroxylation of Aryl Halides

| Aryl Halide Substrate | Hydroxide Source | Catalyst System | Key Features |

|---|---|---|---|

| (Hetero)aryl Halides | KOH, CsOH | Pd/tBuBrettPhos Palladacycle | High to excellent yields for a variety of phenols and hydroxylated heteroarenes. nih.govacs.org |

| (Hetero)aryl Halides | Boric Acid (B(OH)₃) | Pd/tBuBrettPhos | Mild conditions, broad functional group tolerance, use of a stable and non-toxic hydroxide surrogate. organic-chemistry.orgnih.gov |

Ortho-Vinylation Reactions of Phenols

The direct introduction of a vinyl group at the ortho-position of a phenol is a powerful transformation for the synthesis of complex molecules, including analogues of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol. This targeted functionalization, known as ortho-vinylation, circumvents the challenges of traditional multi-step synthetic sequences and offers a more direct route to highly substituted phenolic compounds. The regioselectivity of these reactions is crucial, as conventional electrophilic substitution reactions on phenols typically yield a mixture of ortho and para isomers. rsc.org Modern methodologies have emerged that leverage specific reagents and catalysts to achieve high selectivity for the ortho position.

One of the foundational methods for direct ortho-vinylation involves the reaction of phenols with ethyne (B1235809) (acetylene gas). researchgate.net Researchers have demonstrated that in the presence of a tin(IV) chloride (SnCl₄) and tributylamine (B1682462) (Bu₃N) reagent system, phenols can be vinylated selectively at the ortho-position. acs.orgelsevierpure.com This transformation is notable as it converts an aromatic C-H bond directly into a C-CH=CH₂ bond. researchgate.net The reaction is broadly applicable to phenols bearing either electron-donating or electron-withdrawing substituents. acs.orgelsevierpure.com Furthermore, by modifying the reaction conditions, it is possible to achieve divinylation at both ortho-positions, yielding 2,6-divinylphenols. acs.orgelsevierpure.com The proposed mechanism involves the formation of phenoxytin intermediates and a subsequent carbostannylation process. acs.org

More recent advancements in C-H activation and functionalization have provided sophisticated catalytic systems for ortho-vinylation and olefination. These methods often employ transition metal catalysts that utilize a directing group strategy, where the phenolic hydroxyl group, or a derivative thereof, directs the catalyst to the adjacent C-H bond.

Palladium(II)-catalyzed reactions have been successfully developed for the selective C-H olefination of phenol derivatives. nih.gov By employing a combination of weakly coordinating auxiliary groups and specific ligands, it is possible to direct the functionalization to the ortho-position with high selectivity. This approach has proven effective for introducing various olefinic groups and is applicable to the functionalization of complex molecules like α-phenoxyacetic acids, which are scaffolds found in certain drugs. nih.gov

Rhodium catalysts have also been employed for directed ortho C-H vinylation. nih.gov An efficient method utilizes a rhodium(III) catalyst to mediate the reaction of phenol derivatives, such as N-phenoxyacetamides, with vinylstannanes. nih.gov This C-H activation strategy provides a pathway to functionalized vinyl arenes, demonstrating the versatility of rhodium catalysis in achieving selective C-H bond functionalization.

Indium(III) catalysis presents another modern approach for the C-H allylation of phenols, a closely related transformation. rsc.org Using commercially available indium(III) triflate (In(OTf)₃), phenols react with vinyldiazo compounds in a highly regiospecific and site-selective manner to yield ortho-allylated products. rsc.org This metal-catalyzed C-H functionalization represents an effective C-C bond-forming strategy under relatively mild conditions.

The table below summarizes the key features of these representative ortho-vinylation and olefination methodologies.

Table 1: Methodologies for Ortho-Vinylation/Olefination of Phenols

| Catalyst/Reagent System | Vinylating/Olefinating Agent | Key Features & Scope | Reference(s) |

|---|---|---|---|

| SnCl₄ - Bu₃N | Ethyne | Direct ortho-vinylation; applicable to phenols with electron-donating or -withdrawing groups; can produce 2,6-divinylphenols. | researchgate.netacs.orgelsevierpure.com |

| Pd(II) Catalyst / Ligand | Alkenes (Olefins) | C-H olefination via directed C-H activation; requires a weakly coordinating auxiliary; good for distal functionalization. | nih.gov |

| Rh(III) Catalyst | Vinylstannanes | Directed C-H vinylation of phenol derivatives (e.g., N-phenoxyacetamides). | nih.gov |

| In(OTf)₃ | Vinyldiazoacetates | Highly regiospecific and site-selective C-H allylation (a related transformation); uses a low-cost catalyst. | rsc.org |

These advanced synthetic methods provide powerful tools for the regioselective synthesis of ortho-alkenylated phenols, which are key precursors for more complex structures like tetra-substituted phenol analogues. The ability to directly functionalize the C-H bond adjacent to the phenolic hydroxyl group streamlines synthetic pathways and opens access to novel chemical entities.

Spectroscopic Characterization and Structural Elucidation of Highly Alkenylated Phenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis of Alkenyl and Aromatic Proton Environments

The ¹H NMR spectrum of 2,3,4,5-tetra(prop-1-en-1-yl)phenol is expected to be complex. The single aromatic proton at the 6-position would likely appear as a singlet in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.orgnih.gov Its precise chemical shift would be influenced by the electron-donating or -withdrawing effects of the four adjacent prop-1-en-1-yl groups.

The alkenyl protons of the four prop-1-en-1-yl substituents would give rise to a series of signals in the range of 4.5 to 6.5 ppm. Each prop-1-en-1-yl group contains two vinylic protons and a methyl group. The vinylic protons would likely form a complex multiplet pattern due to coupling with each other and with the adjacent methyl protons. The stereochemistry (E/Z) of the double bonds would significantly impact the coupling constants and chemical shifts. The methyl protons of the propenyl groups would be expected to appear as doublets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm.

The phenolic hydroxyl proton would be observed as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, but typically falls within a wide range from 4 to 8 ppm. libretexts.org

¹³C NMR for Carbon Backbone and Alkenyl Carbon Assignment in Substituted Phenols

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each carbon atom. The aromatic carbons would resonate in the downfield region, typically between 110 and 160 ppm. docbrown.infolibretexts.org The carbon bearing the hydroxyl group (C-1) would be the most downfield of the aromatic signals. The substituted carbons (C-2, C-3, C-4, and C-5) would also have characteristic chemical shifts influenced by the propenyl groups. The single unsubstituted aromatic carbon (C-6) would likely appear in the more upfield portion of the aromatic region.

The alkenyl carbons of the four prop-1-en-1-yl groups would be expected to resonate between 100 and 140 ppm. docbrown.info The methyl carbons of the propenyl groups would appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below, based on general values for substituted phenols.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-OH (C1) | 150-160 |

| C-alkenyl (C2, C3, C4, C5) | 125-140 |

| CH (C6) | 115-125 |

| Alkenyl CH | 110-140 |

| Methyl (CH₃) | 15-25 |

Advanced NMR Techniques for Stereochemical and Regiochemical Determination

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the double bonds, advanced 2D NMR techniques would be essential. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, between the vinylic protons and the methyl protons of the propenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity of the propenyl groups to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would be vital for establishing the E/Z stereochemistry of the four prop-1-en-1-yl substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₈H₂₂O), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. This technique is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information. For phenols, characteristic fragmentation patterns often involve the loss of CO and HCO radicals. libretexts.org

Reactivity Profiles and Mechanistic Investigations of 2,3,4,5 Tetra Prop 1 En 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional moiety that dictates a significant portion of the reactivity of 2,3,4,5-tetra(prop-1-en-1-yl)phenol. Its participation in radical processes, oxidative couplings, and hydrogen bonding interactions is central to understanding its chemical profile.

Phenolic compounds are well-known for their ability to act as radical scavengers, a property that underlies their use as antioxidants. researchgate.net The mechanism of radical scavenging typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, resulting in the formation of a resonance-stabilized phenoxyl radical. The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy.

The radical scavenging activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govfrontiersin.org Electron-donating groups, such as the prop-1-en-1-yl substituents in the target molecule, are expected to increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical through resonance and inductive effects. nih.gov This enhanced stabilization facilitates the hydrogen atom transfer, thereby increasing the radical scavenging potential. The presence of multiple alkenyl groups in this compound is anticipated to render it a potent radical scavenger.

This radical scavenging capability also translates to polymerization inhibition. During radical polymerization, the phenolic compound can intercept propagating polymer radicals, terminating the chain reaction and thus inhibiting the polymerization process. The efficiency of inhibition is directly related to the rate of hydrogen atom transfer from the phenol (B47542) to the polymer radical.

| Phenolic Compound | DPPH Radical Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| Phenol | - | - |

| p-Cresol | - | - |

| Eugenol (4-allyl-2-methoxyphenol) | - | - |

| Gallic Acid (3,4,5-trihydroxyphenolic acid) | 88.5 | - |

This table presents representative data for various phenolic compounds to illustrate the effect of substitution on radical scavenging activity. Data for this compound is not available.

Oxidative dehydrogenative coupling is a fundamental reaction of phenols, leading to the formation of C-C or C-O bonds between phenolic units. wikipedia.org This process, often catalyzed by metal complexes or enzymes, proceeds through the formation of phenoxyl radicals. wikipedia.orgnih.gov In the case of alkenyl phenols, the presence of the double bond introduces additional reaction pathways and complexities. nih.gov

For this compound, oxidative coupling could, in principle, lead to a variety of dimeric and polymeric structures. The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para, or C-O coupling) is governed by the substitution pattern of the phenol and the reaction conditions. nih.govrsc.org Given that the ortho and para positions relative to the hydroxyl group are substituted with prop-1-en-1-yl groups, traditional C-C coupling at these positions would be sterically hindered. However, coupling involving the alkenyl substituents or at the unsubstituted 6-position could be possible.

The general mechanism for oxidative coupling involves the one-electron oxidation of the phenol to a phenoxyl radical. Two of these radicals can then couple to form a new bond. The specific outcome for this compound would depend on the relative stability of the various possible radical intermediates and the steric accessibility of the coupling sites.

Hydrogen bonding plays a crucial role in the reactivity of phenolic compounds. rsc.org The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor. youtube.com These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular).

For this compound, significant steric hindrance is expected from the four bulky prop-1-en-1-yl groups surrounding the hydroxyl group. nih.gov This steric crowding would likely inhibit intermolecular hydrogen bonding between molecules of the phenol itself. ipb.pt As a result, the phenolic protons may be more available to interact with other smaller molecules or reagents.

Reactivity of the Alkenyl Substituents

The four prop-1-en-1-yl groups of this compound are also sites of significant reactivity, offering pathways for polymerization and other transformations.

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkene fragments. wikipedia.org This reaction, catalyzed by transition metal complexes such as those based on ruthenium or molybdenum, can be used to form new carbon-carbon double bonds. libretexts.org The prop-1-en-1-yl groups in this compound are, in principle, susceptible to olefin metathesis reactions. sigmaaldrich.comorganic-chemistry.org

Depending on the reaction conditions and the co-reactants, several metathesis pathways could be envisioned. Cross-metathesis with another olefin could be used to introduce new functional groups onto the phenolic core. If two of the prop-1-en-1-yl groups were appropriately positioned, ring-closing metathesis could lead to the formation of a new cyclic structure fused to the aromatic ring. The efficiency and selectivity of these potential metathesis reactions would depend on the choice of catalyst and the steric and electronic properties of the substrate.

The presence of four polymerizable prop-1-en-1-yl groups suggests that this compound could serve as a monomer or cross-linking agent in polymerization reactions. However, the phenolic hydroxyl group can interfere with certain polymerization mechanisms, particularly those involving radical or cationic intermediates, due to its acidic nature and radical-scavenging properties. nih.gov

To overcome this, the hydroxyl group can be temporarily protected with a suitable protecting group. mdpi.com Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl). Once the polymerization is complete, the protecting group can be removed to regenerate the phenolic hydroxyl group, yielding a functionalized polymer.

The choice of protecting group and the polymerization conditions would be critical in controlling the structure and properties of the resulting polymer. The high degree of functionality in this compound suggests its potential for creating highly cross-linked polymer networks with unique thermal and mechanical properties.

| Polymerization Method | Catalyst/Initiator | Potential Outcome for Protected this compound |

|---|---|---|

| Radical Polymerization | AIBN, Benzoyl Peroxide | Cross-linked polymer network |

| Cationic Polymerization | Lewis Acids (e.g., BF3·OEt2) | Potential for oligomerization or controlled polymerization |

| Metathesis Polymerization (ROMP) | Grubbs or Schrock Catalysts | Potential for ring-opened polymers if cyclic co-monomers are used |

This table outlines potential polymerization strategies for a protected derivative of this compound based on general polymerization principles.

Electrophilic and Radical Additions to the Alkenyl Bonds

The four prop-1-en-1-yl chains of this compound are electron-rich moieties, making them susceptible to attack by both electrophiles and radicals. The hydroxyl group, being an electron-donating group, further activates the aromatic ring and influences the electronic character of the adjacent alkenyl substituents.

Electrophilic Addition: In the presence of electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), the double bonds of the propenyl groups are the primary sites of reaction. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The addition of an electrophile to the terminal carbon of the double bond is generally favored, as it leads to a more stable secondary carbocation that is also benzylic in nature, further stabilized by resonance with the phenol ring. The electron-donating hydroxyl group enhances the nucleophilicity of the double bonds, particularly those at the ortho and para positions (C2 and C4), potentially leading to faster reaction rates at these sites compared to the meta positions (C3 and C5).

A comparative overview of the expected outcomes for these addition reactions is presented in the table below.

| Reaction Type | Reagent | Expected Major Regioisomer | Influencing Factors |

| Electrophilic Addition | HBr | Addition to the terminal carbon (Markovnikov) | Carbocation stability, resonance with the phenol ring, electronic effects of the -OH group. |

| Radical Addition | HBr, Peroxides | Addition to the internal carbon (anti-Markovnikov) | Radical stability, steric hindrance from adjacent groups. |

Intramolecular Cyclization and Rearrangement Processes

The unique substitution pattern of this compound provides the structural basis for a variety of intramolecular reactions, particularly under thermal or acidic conditions. The proximity of the phenolic hydroxyl group to the propenyl chain at the C2 position makes intramolecular cyclization a highly probable pathway.

One such significant reaction is the intramolecular hydroalkoxylation, where the phenolic proton adds to the double bond of the C2-propenyl group, followed by the attack of the phenolic oxygen to form a five- or six-membered heterocyclic ring. This acid-catalyzed process would likely lead to the formation of a dihydrofuran or dihydropyran fused to the benzene (B151609) ring. The formation of the five-membered dihydrofuran ring is often kinetically favored.

Claisen-type rearrangements, common for allyl aryl ethers, could potentially occur if the propenyl groups were in their allyl (prop-2-en-1-yl) isomeric form. However, for the titled prop-1-en-1-yl compound, a direct thermal rearrangement is less straightforward. Nonetheless, acid-catalyzed isomerization of the prop-1-en-1-yl groups to their allyl counterparts could precede a subsequent rearrangement, leading to the migration of the alkenyl group from the oxygen (if etherified) or from one carbon position to another, further complicating the reaction landscape.

Influence of Substituent Pattern on Reaction Selectivity and Kinetics

Electronic Effects: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Although all ortho and para positions are already substituted, this electronic activation extends to the attached propenyl groups, enhancing their nucleophilicity. The C2 and C4 propenyl groups are expected to be more electronically enriched and thus more reactive towards electrophiles than the C3 and C5 groups.

Steric Effects: The presence of four bulky propenyl groups creates significant steric congestion around the aromatic ring. This steric hindrance can:

Influence Reaction Rates: Reactions at the more sterically hindered C3 and C4 positions may proceed at a slower rate compared to the more accessible C2 and C5 positions.

Dictate Selectivity: In competitive reactions, reagents may preferentially attack the less hindered sites. For instance, a bulky electrophile might show high selectivity for the C5-propenyl group over the C2-propenyl group, which is adjacent to the hydroxyl group.

Control Cyclization Pathways: Steric strain can influence the feasibility and outcome of intramolecular cyclization, potentially favoring the formation of thermodynamically more stable ring systems.

The table below summarizes the anticipated influence of the substituent pattern on various reactions.

| Position of Propenyl Group | Electronic Influence from -OH | Steric Hindrance | Predicted Relative Reactivity in Electrophilic Addition |

| C2 (ortho) | Activated | High (adjacent to -OH and C3-alkenyl) | Moderate to High |

| C3 (meta) | Less Activated | Very High (between C2 and C4) | Low |

| C4 (para) | Activated | High (between C3 and C5) | High |

| C5 (meta) | Less Activated | Moderate (adjacent to C4-alkenyl) | Moderate |

This complex substitution pattern ensures that the reactivity of this compound is not merely the sum of its parts but rather a sophisticated system where electronic and steric effects are in constant competition, leading to a rich and varied chemical profile.

Theoretical and Computational Chemistry Studies of Substituted Alkenyl Phenols

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Applications for Molecular Geometry, Stability, and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it highly suitable for studying large molecules like substituted phenols.

Molecular Geometry: The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a molecule such as 2,3,4,5-Tetra(prop-1-en-1-yl)phenol, this involves determining the bond lengths, bond angles, and dihedral angles of the phenol (B47542) ring and its four alkenyl substituents. DFT methods, particularly using hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), have proven effective for accurately predicting the geometries of substituted phenols. researchgate.netresearchgate.nettandfonline.com The planarity of the phenol ring, the orientation of the hydroxyl group, and the rotational conformations of the prop-1-en-1-yl chains are critical structural parameters that can be precisely calculated. These optimized geometries are the foundation for all further computational property predictions.

Stability and Reactivity: A key indicator of the chemical stability of a phenol is its O-H Bond Dissociation Enthalpy (BDE). wikipedia.org The BDE represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical. A lower BDE value typically correlates with higher antioxidant activity, as the molecule can more readily donate its hydrogen atom to neutralize free radicals. DFT calculations are widely used to compute BDEs for various substituted phenols. researchgate.netmdpi.comresearchgate.net For this compound, the electron-donating nature of the alkenyl groups is expected to stabilize the resulting phenoxyl radical through resonance, thereby lowering the O-H BDE compared to unsubstituted phenol. Studies on other alkyl-substituted phenols support this trend. mdpi.com

Reactivity can also be analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the extensive π-conjugation from the four alkenyl groups would be expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap and enhanced reactivity compared to simpler phenols.

Table 1: Illustrative DFT-Calculated Properties for Phenol Derivatives

This table presents typical data obtained from DFT calculations, illustrating the effect of substitution on key properties. The values for this compound are hypothetical, based on trends observed in related compounds.

| Compound | O-H BDE (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol researchgate.net | 83.5 | -6.7 | -0.9 | 5.8 |

| p-Cresol | 81.9 | -6.5 | -0.8 | 5.7 |

| This compound (Hypothetical) | ~78-80 | ~-5.9 | ~-1.2 | ~4.7 |

Ab Initio Methods for Excited State Dynamics and Photophysical Properties

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often more reliable for describing electronic excited states. Methods like Time-Dependent Density Functional Theory (TD-DFT), and more sophisticated approaches such as Coupled Cluster (CC) theory or multireference methods, are employed to study photophysical properties. arxiv.org

Upon absorption of light, a molecule transitions from its ground electronic state (S₀) to an excited state (S₁, S₂, etc.). Computational methods can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an experimental UV-Vis spectrum. For a complex, conjugated system like this compound, the extensive system of π-electrons would likely result in strong absorption bands in the UV region.

Furthermore, these methods can map out the Potential Energy Surfaces (PES) of the excited states. arxiv.org This is crucial for understanding the molecule's fate after excitation, including processes like fluorescence, internal conversion, or photochemical reactions. For instance, studies on other substituted phenols have used ab initio simulations to trace excited-state intramolecular proton transfer (ESIPT) pathways, which are ultrafast photoreactions. rsc.orgrsc.org Such calculations for this compound could reveal potential de-excitation pathways and predict its fluorescence quantum yield and lifetime.

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. The correlation of experimentally observed spectra with theoretically calculated vibrational frequencies is a powerful tool for structural confirmation and detailed analysis.

DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.govijaemr.com By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., stretching, bending, or torsional motions). researchgate.net For this compound, key vibrational modes would include the O-H stretch, aromatic C-H stretches, C=C stretches of both the phenyl ring and the alkenyl chains, and C-O stretching. youtube.com The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted)

This table shows the expected vibrational modes and their predicted frequency ranges based on DFT calculations for similar functional groups. ijaemr.comyoutube.com

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenolic -OH | 3600 - 3650 (free) | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 | Medium |

| C-H Stretch (Alkenyl) | C=C-H | 3010 - 3080 | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | 1580 - 1620 | Strong |

| C=C Stretch (Alkenyl) | Prop-1-en-1-yl | 1640 - 1680 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine the properties of a single, isolated molecule (or a small cluster), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD uses classical mechanics to model the movements of atoms and molecules, allowing for the simulation of larger systems and longer timescales. nih.gov

Conformational Analysis and Intermolecular Interactions in Solution

The four prop-1-en-1-yl substituents in this compound provide significant conformational flexibility. MD simulations can explore the vast conformational landscape of the molecule in a given solvent. researchgate.netnih.gov By simulating the molecule's trajectory over nanoseconds or microseconds, researchers can identify the most populated (lowest energy) conformations and the energy barriers between them. This analysis would reveal how the alkenyl chains orient themselves relative to the phenol ring and to each other, and how these conformations are influenced by interactions with solvent molecules. The simulation can also provide insights into the solvent structure around the solute, showing how solvent molecules arrange themselves to accommodate the bulky, largely hydrophobic substituents while potentially interacting with the polar hydroxyl group.

Studies of Hydrogen Bonding in Phenol Derivatives using MD

Hydrogen bonding is a critical intermolecular force that dictates the properties of phenols in solution. nih.gov MD simulations are an excellent tool for studying the dynamics of hydrogen bonds, including their formation, breakage, and lifetimes. aps.orgnih.govacs.org

For this compound, MD simulations in a protic solvent like methanol (B129727) or water would quantify the extent of hydrogen bonding between the phenolic hydroxyl group and the solvent molecules. nih.govmdpi.com A key question that MD can answer is how the steric hindrance from the four bulky prop-1-en-1-yl groups affects the accessibility of the hydroxyl group. It is plausible that these substituents create a crowded local environment that may hinder the formation of strong, stable hydrogen bonds with the solvent or with other phenol molecules, a phenomenon that can be quantitatively assessed by analyzing radial distribution functions and hydrogen bond lifetimes from the simulation trajectory. aps.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their structural features. acs.orgplos.org These models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property. mdpi.com This technique is particularly valuable for estimating properties that are difficult or costly to measure experimentally. acs.org For substituted phenols, QSPR has been successfully applied to predict various parameters, including bond dissociation energies (BDE) and chromatographic retention indices. acs.orgresearchgate.net

The development of a robust QSPR model involves several key steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. acs.org For each molecule, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometric, electronic, and quantum chemical features. researchgate.net

A crucial step is the selection of the most relevant descriptors that have a significant correlation with the property being modeled. acs.org This is often achieved using statistical methods like forward stepwise regression or genetic algorithms. acs.orgnih.gov Once the optimal set of descriptors is identified, a mathematical model is constructed using techniques such as multiple linear regression (MLR) or more advanced machine learning methods like support vector machines (SVM). acs.org The predictive power and robustness of the resulting model are then rigorously evaluated through internal and external validation procedures. researchgate.netnih.gov

One notable application of QSPR for substituted phenols is the prediction of the O-H bond dissociation energy (BDE). A study utilizing a support vector machine (SVM) model with six descriptors calculated solely from the molecular structures of 78 substituted phenols demonstrated high accuracy. The root-mean-square (rms) errors for the training and test sets were 3.808 and 3.320 kJ mol⁻¹, respectively. acs.org Such models provide a rapid and reliable means of estimating the antioxidant capacity of phenolic compounds, which is often related to the O-H BDE.

While no specific QSPR models for This compound have been reported, the established methodologies for substituted phenols could be readily applied to predict its molecular parameters. By calculating a set of relevant molecular descriptors for this compound, its properties could be estimated using existing or newly developed QSPR models.

Interactive Data Table: Examples of Descriptors Used in QSPR Studies of Phenols

| Descriptor Type | Example Descriptors | Predicted Property | Reference |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole Moment | Bond Dissociation Energy | acs.org |

| Topological | Connectivity indices, Wiener index, Balaban index | Chromatographic Retention Index | researchgate.net |

| Quantum Chemical | Charges on atoms, Bond orders | Bond Dissociation Energy | acs.org |

| Constitutional | Molecular weight, Number of specific atom types | Various | mdpi.com |

Catalysis and Coordination Chemistry Involving Alkenylated Phenols

Design and Synthesis of Metal-Phenol Ligands with Alkenyl Moieties

The design and synthesis of metal-phenol ligands featuring alkenyl groups are pivotal for their application in catalysis. The synthesis often involves multi-step procedures to introduce the desired functionalities onto the phenol (B47542) backbone. For instance, the synthesis of 2-(1-indenyl)-phenol, a potential ligand for metallocene polymerization catalysts, highlights a strategy to create ligands with tailored steric and electronic properties for specific polymerization reactions. eiu.edu The synthesis of related compounds, such as 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol, involves steps like O-allylation followed by Claisen rearrangement and isomerization, demonstrating methods to create highly substituted phenols. researchgate.net

The general approach to synthesizing such ligands can be summarized as:

Introduction of Alkenyl Groups: This can be achieved through various organic reactions, including Claisen rearrangement of allyl phenyl ethers, or transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The regioselectivity of these reactions is a critical aspect, with methods being developed to control the position of the alkenyl substituents. rsc.org

Metal Complexation: The synthesized alkenylated phenol ligand is then reacted with a suitable metal precursor to form the desired metal-phenol complex. For example, aluminum complexes have been synthesized using 2-(1,10-phenanthrolin-2-yl)phenolate ligands for ring-opening polymerization. researchgate.net

The structural diversity of these ligands is vast, allowing for fine-tuning of the catalyst's properties. The indenyl phenol ligands, for example, offer advantages over traditional cyclopentadienyl (B1206354) ligands by enabling the modification of steric and electronic characteristics to suit specific polymerization needs. eiu.edu

Application in Homogeneous Catalysis

Alkenylated phenol-based ligands have found significant use in homogeneous catalysis, where the ligand structure plays a critical role in determining the outcome of the catalytic reaction.

The phenolic hydroxyl group is not merely a spectator in the catalytic cycle; it often participates directly in the reaction mechanism. A key role of the phenol group is to act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) processes. acs.org In these mechanisms, the transfer of a proton from the phenol is coupled with the transfer of an electron, which can be crucial for the generation of active catalytic species or for the turnover of the catalyst. acs.orgnih.gov

The steric and electronic properties of the alkenyl and other substituent groups on the phenol ring have a profound impact on the activity and selectivity of the catalyst. The choice of ligand can dramatically influence the outcome of a reaction. smith.edunih.gov For example, in gold-catalyzed cyclization reactions, the nature of the phosphine (B1218219) ligand has a significant effect on the reaction's efficiency. smith.edu

The following table illustrates the effect of different ligands on a catalytic reaction, synthesized from various research findings:

| Catalyst/Ligand | Reaction Type | Effect on Activity/Selectivity | Reference |

| Chiral Phenol-NHC/Copper | Conjugate Reduction | The phenol moiety is crucial for high catalytic activity and stereoselectivity. beilstein-journals.org | beilstein-journals.org |

| Biphenyl-based Phosphine/Gold(I) | Hydroamination | Enhances reaction efficiency through steric protection of the metal center. smith.edu | smith.edu |

| (p-CF3-Ph)3PAuCl/AgSbF6 | Ring Expansion | Optimal yield and rate compared to other ligands. smith.edu | smith.edu |

| Cationic Ru Hydride Complex | Dehydrative C-H Coupling | Enables ortho-alkylation of phenols with high yields. rsc.org | rsc.org |

These examples underscore the principle that fine-tuning the ligand architecture is a key strategy for optimizing catalytic performance.

The development of chiral phenol-based ligands has opened up new avenues in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. researchgate.net The chirality can be introduced in various ways, such as by using a chiral backbone or by creating atropisomers where rotation around a biaryl axis is restricted.

Chiral phenol-NHC (N-heterocyclic carbene) ligands have been successfully used in copper-catalyzed enantioselective conjugate reductions. beilstein-journals.org In these systems, the phenol group plays a critical role in achieving high enantiomeric excess. beilstein-journals.org Similarly, chiral bifunctional phosphine ligands have been employed in gold-catalyzed asymmetric dearomatization of phenols, yielding products with excellent enantioselectivities (up to 99% ee). nih.gov The success of these catalytic systems often relies on the precise positioning of the functional groups in the ligand to create a well-defined chiral environment around the metal center. nih.govresearchgate.net

Here is a summary of representative asymmetric catalytic reactions using chiral phenol-based ligands:

| Ligand Type | Metal | Reaction | Enantioselectivity (ee) | Reference |

| Chiral Phenol-NHC | Copper | Conjugate reduction of α,β-unsaturated esters | High | beilstein-journals.org |

| Chiral Bifunctional Phosphine | Gold(I) | Dearomatization of phenols | Up to 99% | nih.gov |

| Di-μ-amidate dipalladium complex | Palladium(II) | Asymmetric allylic etherification | 90-98% | nih.gov |

| Tridentate Isoquinoline-derived Ligand | Zinc | Addition of diethylzinc (B1219324) to aromatic aldehydes | Near perfect |

Photocatalytic Applications of Phenolate Derivatives

Phenolate derivatives, formed by the deprotonation of phenols, can also be utilized in photocatalysis. rsc.orgresearchgate.net In these applications, a metal-phenolate complex absorbs light, leading to an excited state that can initiate a chemical reaction. A common process is photoinduced intramolecular proton transfer (ESIPT), where a proton is transferred from the phenolic hydroxyl group to another part of the molecule in the excited state. researchgate.net This process can lead to the formation of a transient tautomer with different chemical properties, which can then drive a catalytic cycle. researchgate.net

Metal phthalocyanine (B1677752) complexes, for instance, have been used as photocatalysts for the oxidation of phenols in aqueous solutions upon irradiation with visible light. researchgate.net Similarly, metal oxide-based photocatalysts can be employed for the degradation of organic pollutants, where the photocatalytic activity is initiated by the absorption of light. mdpi.com The design of these photocatalytic systems often focuses on enhancing light absorption and promoting charge separation to improve the efficiency of the desired chemical transformation. rsc.orgresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to Highly Alkenylated Phenols

The synthesis of highly substituted phenols, particularly those with multiple alkenyl groups, remains a significant challenge in organic chemistry. rsc.org Traditional methods often suffer from harsh reaction conditions, low regioselectivity, and the use of toxic reagents. nih.gov Future research will undoubtedly focus on developing more efficient and sustainable pathways to access complex molecules like 2,3,4,5-tetra(prop-1-en-1-yl)phenol.

Key areas of investigation will likely include:

Transition-Metal-Catalyzed C-H Alkenylation : The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. rsc.org Ruthenium-catalyzed dehydrative C-H alkylation and alkenylation of phenols with alcohols offers a green alternative to traditional methods, producing water as the only byproduct. nih.govacs.org Future work could adapt such catalytic systems to introduce multiple alkenyl chains onto the phenol (B47542) scaffold with high control over the position of substitution.

Green Chemistry Approaches : The development of environmentally benign synthetic protocols is a paramount goal. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govrsc.org For instance, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide represents a mild and efficient route to substituted phenols. nih.govrsc.org Exploring similar green methodologies for the direct alkenylation of phenols is a promising avenue.

Step-Economic Syntheses : Designing synthetic routes with a minimal number of steps is crucial for efficiency and reducing waste. rsc.org One-pot tandem reactions, such as a combined hydroxylation/bromination/cross-coupling sequence, can generate highly substituted phenols from simple precursors. nih.govrsc.org Applying this logic to the synthesis of tetra-alkenylated phenols would be a significant advancement.

Advanced Understanding of Reaction Mechanisms and Selectivity Control in Complex Phenol Systems

Achieving the selective synthesis of a specific isomer of a highly substituted phenol, such as the 2,3,4,5-tetra(prop-1-en-1-yl) isomer, requires a deep understanding of the underlying reaction mechanisms. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, which can make controlling the position of incoming substituents challenging. chemistrysteps.comchemguide.co.uk

Future research should focus on:

Mechanistic Studies of Phenol Alkenylation : A thorough understanding of the reaction pathways, including potential intermediates and transition states, is essential for controlling selectivity. nih.govnih.gov For example, in phenol alkylation, both neutral and ionic pathways can be operative, leading to different product distributions. nih.gov Detailed mechanistic investigations, including kinetic studies and isotopic labeling, can elucidate the factors governing the regioselectivity of alkenylation reactions.

Controlling Regioselectivity : The presence of multiple potential reaction sites on the phenol ring necessitates precise control over where the alkenyl groups are introduced. vtt.fi The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome. nih.gov For instance, rhenium-catalyzed C-alkenylation of phenols with internal alkynes has shown excellent regioselectivity for the ortho position. researchgate.net Tailoring catalysts to favor other substitution patterns will be a key area of research.

Stereoselectivity in Alkenylation : For propenyl groups, the stereochemistry (E/Z) of the double bond is another critical aspect to control. The development of stereoselective alkenylation methods will be important for accessing specific isomers of this compound and understanding their unique properties.

Exploration of Supramolecular Assemblies and Self-Assembled Systems

The unique molecular structure of this compound, featuring a polar phenolic hydroxyl group and multiple nonpolar propenyl chains, suggests its potential as an amphiphilic building block for supramolecular chemistry. nih.gov The self-assembly of such molecules can lead to a variety of nanostructures with emergent properties. researchgate.netkinampark.com

Future research in this area could explore:

Self-Assembly in Solution : Investigating the behavior of this compound in different solvents could reveal the formation of micelles, vesicles, or other aggregates. nih.govjohnlab.de The nature of these assemblies would depend on the balance between the hydrophilic hydroxyl head and the hydrophobic alkenyl tails.

Formation of Monolayers and Films : The amphiphilic nature of this compound makes it a candidate for forming self-assembled monolayers on solid surfaces or at liquid-liquid interfaces. figshare.com Such organized thin films could have applications in surface modification, sensing, or as templates for further chemical transformations.

Hydrogen Bonding and π-Stacking Interactions : The phenolic hydroxyl group can participate in hydrogen bonding, while the aromatic ring and alkenyl chains can engage in π-π and hydrophobic interactions. quora.comchempap.orgrsc.org Understanding and controlling these non-covalent interactions will be key to directing the self-assembly process and creating well-defined supramolecular architectures. worldscientific.comacs.orgresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design of Phenol-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.netnlss.org.in Integrating computational modeling with experimental work can accelerate the discovery and development of new phenol-based systems.

Future research directions include:

Predicting Molecular Properties : DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, electronic structure, spectroscopic signatures (e.g., NMR, IR, UV-Vis), and bond dissociation enthalpies. researchgate.netresearchgate.netmdpi.com This information can provide valuable insights into its stability, reactivity, and potential applications.

Guiding Synthetic Efforts : Computational modeling can help to rationalize observed reaction outcomes and predict the feasibility of different synthetic routes. nih.gov By calculating reaction energies and activation barriers, researchers can identify the most promising pathways for synthesizing the target molecule with high selectivity.

Designing Novel Systems : The synergy between computational prediction and experimental validation allows for the rational design of new molecules with desired properties. acs.org For example, by modeling the self-assembly behavior of different isomers or derivatives of tetra(prop-1-en-1-yl)phenol, researchers can identify candidates with specific aggregation properties for targeted applications. mdpi.com

Investigation into the Role of this compound as a Precursor for Novel Chemical Entities

The multiple reactive sites on this compound make it a versatile precursor for the synthesis of more complex molecules and materials. The four propenyl groups and the phenolic ring offer numerous handles for further chemical modification.

Potential transformations to be explored include:

Polymerization and Cross-linking : The propenyl groups can undergo polymerization or cross-linking reactions to form novel polymers or network materials. The properties of these materials would be influenced by the density and arrangement of the cross-links.

Oxidation Reactions : The phenol ring can be oxidized to form a corresponding quinone, a class of compounds with important biological and electronic properties. chemistrysteps.com The alkenyl side chains could also be susceptible to oxidation, leading to a variety of functionalized derivatives.

Further Functionalization : The double bonds of the propenyl groups can be subjected to a wide range of chemical transformations, such as hydrogenation, halogenation, epoxidation, or hydroformylation. These reactions would provide access to a diverse library of new compounds with potentially unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.